molecular formula C21H33BO5 B1472696 4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane CAS No. 1210827-89-6

4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane

Cat. No. B1472696
CAS RN: 1210827-89-6
M. Wt: 376.3 g/mol
InChI Key: VTBNGCSPPBYVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C21H33BO5 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H2O2 Detection in Living Cells

A derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, has been synthesized for the detection of H2O2 in living cells. This compound, with its large Stokes shift, exhibits outstanding sensitivity and selectivity for H2O2, making it a valuable tool for biological research and the study of oxidative stress in cells (Nie et al., 2020).

Nanoparticle Fluorescence Emission

Another application involves the use of this chemical structure in the synthesis of heterodifunctional polyfluorenes. These materials are used to create nanoparticles that exhibit bright fluorescence emission, with quantum yields as high as 84%. The emission can be tuned to longer wavelengths through energy transfer to attached dye molecules, offering potential for use in bioimaging and sensor technologies (Fischer, Baier, & Mecking, 2013).

Molecular Structure and Chemical Reactions

The molecular structure and synthesis process of 4,4,5,5-Tetramethyl-2-[(Z)-1-(3-methyl­phenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, a related compound, have been detailed. It highlights the chemical's potential for further chemical modifications and applications in material science and organic synthesis (Li & Wang, 2016).

Electrochemical Properties and Reactions

Electrochemical studies on sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have uncovered their potential in electrochemical synthesis and applications, demonstrating lower oxidation potentials and successful anodic substitution reactions (Tanigawa et al., 2016).

Serine Proteases Inhibition

The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives from 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been explored for their inhibitory activity against serine proteases, including thrombin. This research contributes to the development of new therapeutic agents (Spencer et al., 2002).

Future Directions

: ChemicalBook: 2H-Pyran, tetrahydro-2-(2-naphthalenyloxy)- : ChemicalBook: 1,2,3,4-tetrahydro-2,5-dimethylnaphthalene : 百度百科: 四甲基哌啶醇

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[4-(oxan-2-yloxy)butoxy]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BO5/c1-20(2)21(3,4)27-22(26-20)17-10-12-18(13-11-17)23-14-7-8-16-25-19-9-5-6-15-24-19/h10-13,19H,5-9,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBNGCSPPBYVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCOC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.